N-ethyl-3-hydroxy-N-methylbenzamide
Overview
Description
N-ethyl-3-hydroxy-N-methylbenzamide is a compound with the CAS Number: 1094918-79-2 . It has a molecular weight of 179.22 and is typically stored at room temperature . The compound is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for N-ethyl-3-hydroxy-N-methylbenzamide is 1S/C10H13NO2/c1-3-11 (2)10 (13)8-5-4-6-9 (12)7-8/h4-7,12H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Synthesis and Characterization
N-ethyl-3-hydroxy-N-methylbenzamide and its derivatives are extensively researched in the field of organic chemistry for their potential applications. The compound has been synthesized and characterized through various spectroscopic methods, including 1H NMR, 13C NMR, IR, and GC-MS. The significance of these compounds often lies in their structural motifs, such as the N,O-bidentate directing group, which is potentially suitable for metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).
Chemical Properties and Applications
In-depth studies have explored the molecular properties, including hydrogen bond equilibrium and internal rotation dynamics of similar compounds, providing insights into their chemical behaviors and potential applications in fields like pharmacology and material science (Majewska et al., 2009). For instance, the study of intramolecular versus intermolecular processes in these compounds, through methods like UV–Vis, NMR, IR, and Vapour Pressure Osmometry (VPO), sheds light on their interaction with the environment and potential utility in designing advanced materials or drugs (Majewska et al., 2009).
Environmental Applications
There is also a focus on environmental applications, such as the removal of heavy metals from aqueous solutions. For example, a study describes the use of a composite material, impregnated with a derivative of N-ethyl-3-hydroxy-N-methylbenzamide, for the efficient removal of Ni(II) from water, showcasing the compound’s potential in environmental cleanup and water treatment processes (Rahman & Nasir, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-ethyl-3-hydroxy-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-11(2)10(13)8-5-4-6-9(12)7-8/h4-7,12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBLQYLHYIEKCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-3-hydroxy-N-methylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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